Fosfenopril-d7
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Overview
Description
Preparation Methods
Fosfenopril-d7 is synthesized by incorporating deuterium into the Fosfenopril molecule. The synthetic route involves the use of stable heavy isotopes of hydrogen, carbon, and other elements . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed. the general approach involves the substitution of hydrogen atoms with deuterium in the Fosfenopril molecule .
Chemical Reactions Analysis
Fosfenopril-d7 undergoes similar chemical reactions as Fosfenopril. These reactions include:
Oxidation: this compound can be oxidized to form its active metabolite, Fosinoprilat-d7.
Hydrolysis: The compound is hydrolyzed by intestinal wall and hepatic esterases to form Fosinoprilat-d7.
Substitution: Deuterium atoms in this compound can be substituted with hydrogen under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents, esterases, and specific pH conditions. The major product formed from these reactions is Fosinoprilat-d7 .
Scientific Research Applications
Fosfenopril-d7 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: This compound is used as a tracer to study the pharmacokinetics of Fosfenopril and its metabolites.
Metabolic Profiling: The compound helps in understanding the metabolic pathways and profiles of Fosfenopril.
Inflammatory Response Studies: Fosfenopril has been shown to attenuate inflammatory responses in diabetic dry eye models by inhibiting the TLR4/NF-κB/NLRP3 signaling pathway
Mechanism of Action
Fosfenopril-d7, like Fosfenopril, is a prodrug that is hydrolyzed to its active metabolite, Fosinoprilat-d7. Fosinoprilat-d7 inhibits the angiotensin-converting enzyme (ACE), which prevents the conversion of angiotensin I to angiotensin II . This inhibition results in lower levels of angiotensin II, leading to increased plasma renin activity and reduced aldosterone secretion . The compound also affects the central nervous system by reducing adrenergic outflow .
Comparison with Similar Compounds
Fosfenopril-d7 is unique due to its deuterium labeling, which distinguishes it from other ACE inhibitors. Similar compounds include:
Fosinopril: The non-deuterated version of this compound, used for treating hypertension and heart failure.
Enalapril: Another ACE inhibitor used for similar indications but without deuterium labeling.
Lisinopril: A widely used ACE inhibitor with a different chemical structure and no deuterium labeling.
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C23H34NO5P |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S,4S)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1/i1D,3D,4D,9D,10D,11D2 |
InChI Key |
WOIWWYDXDVSWAZ-FLDDMTFTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)O)C3CCCCC3)O)[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |
Origin of Product |
United States |
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